molecular formula C6H4IKO3S B3042673 Potassium 2-iodobenzenesulfonate CAS No. 649698-93-1

Potassium 2-iodobenzenesulfonate

Cat. No.: B3042673
CAS No.: 649698-93-1
M. Wt: 322.16 g/mol
InChI Key: PAHHMIUXMRYDRQ-UHFFFAOYSA-M
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Description

Potassium 2-iodobenzenesulfonate: is an organoiodine compound with the molecular formula C6H4IKO3S. It is a potassium salt of 2-iodobenzenesulfonic acid. This compound is known for its unique structural properties and its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of potassium 2-iodobenzenesulfonate typically involves the large-scale oxidation of sodium 2-iodobenzenesulfonate using oxidizing agents like Oxone or sodium periodate. The reaction is carried out in aqueous solutions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Oxone, sodium periodate.

    Reducing Agents: Periodic acid.

    Reaction Conditions: Acidic or neutral aqueous solutions depending on the desired product.

Major Products:

    2-iodoxybenzenesulfonic acid: Formed through oxidation.

    2-iodosylbenzenesulfonic acid: Formed through reduction.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Biochemical Research: The compound is used in studies involving iodine metabolism and its effects on biological systems.

Industry:

    Chemical Manufacturing: It is utilized in the production of other iodine-containing compounds and in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potassium ion, which can influence the solubility and reactivity of the compound compared to its sodium counterpart. Additionally, its ability to form hypervalent iodine species makes it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

potassium;2-iodobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IO3S.K/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHHMIUXMRYDRQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IKO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Potassium 2-iodobenzenesulfonate
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Potassium 2-iodobenzenesulfonate
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Potassium 2-iodobenzenesulfonate
Reactant of Route 5
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Potassium 2-iodobenzenesulfonate
Reactant of Route 6
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Potassium 2-iodobenzenesulfonate

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